molecular formula C16H19N5O4S3 B6527072 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 893330-10-4

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6527072
CAS No.: 893330-10-4
M. Wt: 441.6 g/mol
InChI Key: NQHNKYUSJAHABJ-UHFFFAOYSA-N
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Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a carbamoylmethyl sulfanyl group at position 5 and a piperidine-1-sulfonyl benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S3/c17-13(22)10-26-16-20-19-15(27-16)18-14(23)11-4-6-12(7-5-11)28(24,25)21-8-2-1-3-9-21/h4-7H,1-3,8-10H2,(H2,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHNKYUSJAHABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process must adhere to safety and environmental regulations to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and the sulfonylbenzamide moiety are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several 1,3,4-thiadiazole derivatives, differing primarily in substituents and biological targets. Below is a detailed comparison:

Compound Key Substituents Biological Activity Reference
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide Carbamoylmethyl sulfanyl, piperidine sulfonyl benzamide Potential anticancer, enzyme inhibition (e.g., carbonic anhydrase)
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) Cyanoacrylamido-furan Pro-apoptotic activity (IC₅₀ = 8.2 µM against MCF-7 breast cancer cells)
N-({5-[(4-Hydroxy-3-methoxy benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g) 4-Hydroxy-3-methoxy benzylidene amino sulfonyl Antioxidant (ABTS•+ scavenging: 78.4% at 100 µg/mL)
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives (8a-g) 4-Methoxyphenyl, nitrobenzamide Antifungal (e.g., 8c: 82% inhibition against Candida albicans at 100 µg/mL)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Benzylsulfanyl, piperidinyl acetamide Diuretic and antihypertensive (analogous to acetazolamide)
4-(piperidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Trifluoromethylphenyl carbamoyl methyl sulfanyl, piperidine sulfonyl benzamide Not reported (structural analogue with enhanced lipophilicity)

Key Findings:

Anticancer Activity: Compound 7c () outperforms the target compound in cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM vs. However, the piperidine sulfonyl group in the target compound may improve blood-brain barrier penetration for targeting neurological cancers .

Antioxidant Potential: The target compound lacks direct antioxidant data but shares a sulfonyl benzamide scaffold with 9g, which showed 78.4% ABTS•+ radical scavenging. The carbamoylmethyl group may enhance radical stabilization compared to benzylidene amino groups .

Enzyme Inhibition: The piperidine sulfonyl moiety is structurally analogous to acetazolamide, a known carbonic anhydrase inhibitor. The target compound’s sulfamoyl group may similarly inhibit metalloenzymes .

Antifungal Activity: Derivatives like 8c () exhibit strong antifungal activity, suggesting that nitro or methoxy substitutions enhance efficacy against Candida.

Research Implications

The compound’s dual functional groups (carbamoylmethyl sulfanyl and piperidine sulfonyl) position it as a multifunctional candidate for targeting intracellular enzymes (e.g., carbonic anhydrase) or apoptosis pathways. Further studies should prioritize in vitro cytotoxicity assays (e.g., MTT protocol per ) and enzyme inhibition profiling .

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